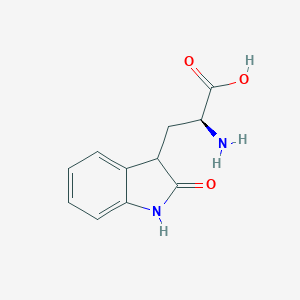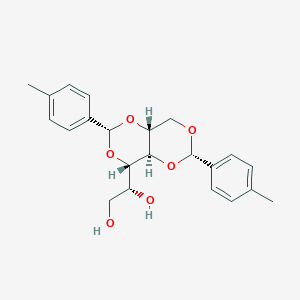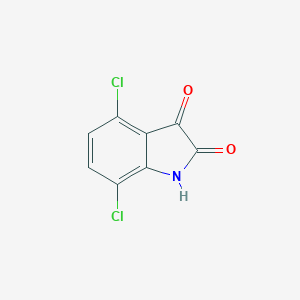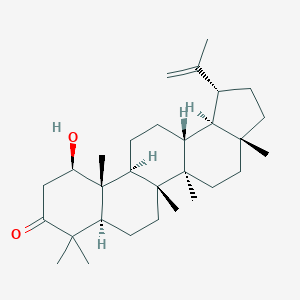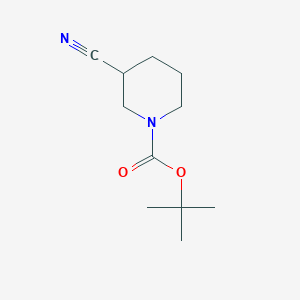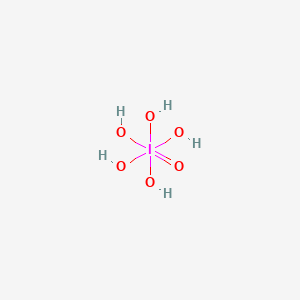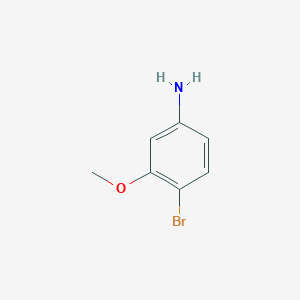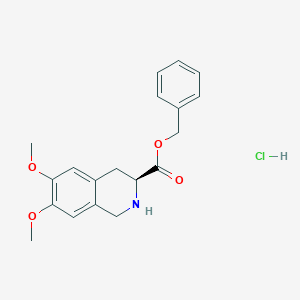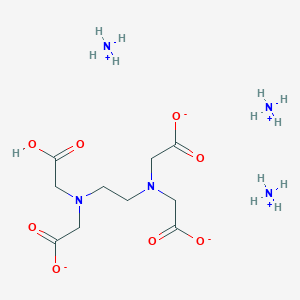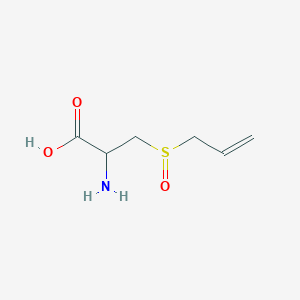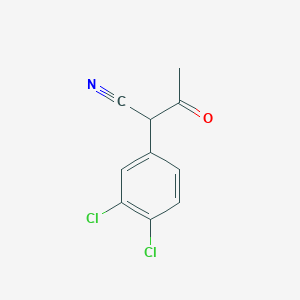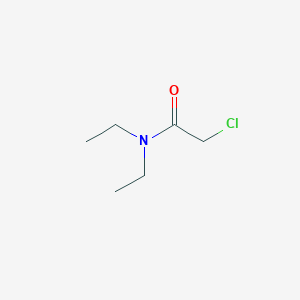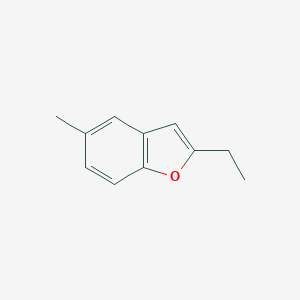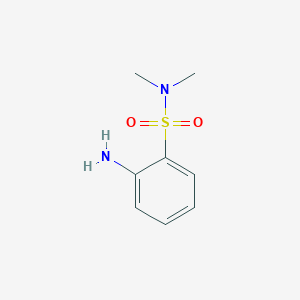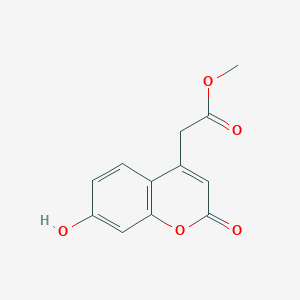
methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is a natural coumarin derivative . It is used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection . It is also an organic compound with the molecular formula C12H10O5 .
Synthesis Analysis
The synthesis of “methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” involves several steps . The process starts with the addition of ethyl acetoacetate and resorcinol in a reaction vessel. The mixture is stirred and heated to dissolve, then sulfuric acid is added and the mixture is refluxed for 1 hour . The solvent is evaporated under reduced pressure, ethyl acetoacetate is added, and the mixture is refluxed for another hour . Finally, acetic anhydride is added and the mixture is refluxed for 1 hour . The product is obtained by filtration and drying .
Molecular Structure Analysis
The molecular structure of “methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” has been fully characterized by various spectroscopic techniques . The compound has a molecular weight of 234.20 g/mol . The InChI string is “InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3” and the InChIKey is "YRNMDWOVAZLMDY-UHFFFAOYSA-N" . The canonical SMILES string is "COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O" .
Chemical Reactions Analysis
“Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” has been used in various chemical reactions . For instance, it has been used as a building block for the preparation of novel coumarin-based anticancer agents .
Physical And Chemical Properties Analysis
“Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is an organic compound with the molecular formula C12H10O5 . It has a molecular weight of 234.20 g/mol . The compound is characterized by various spectroscopic techniques, including mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
Scientific Research Applications
“Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is a derivative of coumarin . Coumarins are a group of naturally occurring lactones widely found in green plants, fungi, and bacteria . They have been routinely employed as herbal medicines since early ages .
- Coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry, molecular recognition, and materials science .
- Coumarins have a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties .
- They also have cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
- Some coumarins exhibited significant anticancer activity through diverse mechanisms of action .
Bioorganic Chemistry and Materials Science
Pharmaceutical Applications
Synthesis of Switchable Fluorescent Substrates
- This compound can be used in the synthesis of other coumarin derivatives . For instance, it has been used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .
- It is exploited for the synthesis of switchable fluorescent substrates to be used in bacterial enzyme detection .
Synthesis of Other Coumarin Derivatives
Bacterial Enzyme Detection
Anti-coagulants, Antibacterial, Antifungal Agents, and Bio-analytical Reagents
- This compound can be used in the synthesis of flavonoids . For instance, it has been used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .
- Coumarin derivatives have been tested for anti-HIV , anti-tuberculosis , and DNA gyrase inhibitory properties .
Synthesis of Flavonoids
Anti-HIV, Anti-Tuberculosis, and DNA Gyrase Inhibitors
Anti-Alzheimer and Anti-Asthmatic Agents
properties
IUPAC Name |
methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMDWOVAZLMDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419843 |
Source


|
| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
CAS RN |
15991-13-6 |
Source


|
| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

